2-Propenal, 3-chloro-3-phenyl-, oxime
Description
2-Propenal, 3-chloro-3-phenyl-, oxime (CAS: 40133-53-7 for the parent aldehyde) is an oxime derivative synthesized from the aldehyde precursor 3-chloro-3-phenylpropenal (C₉H₇ClO). Oximes are typically formed by reacting aldehydes or ketones with hydroxylamine (NH₂OH), replacing the carbonyl oxygen with an imine-hydroxyl group (C=N-OH). This compound features a propenal backbone (CH₂=CH-CHO) substituted with a chlorine atom and a phenyl group at the third carbon. The oxime functional group enhances stability and modifies reactivity, making it relevant in pharmaceutical, agrochemical, or materials research.
Properties
IUPAC Name |
N-(3-chloro-3-phenylprop-2-enylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-9(6-7-11-12)8-4-2-1-3-5-8/h1-7,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDKOOMKPUESNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC=NO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70825202 | |
| Record name | N-(3-Chloro-3-phenylprop-2-en-1-ylidene)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70825202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72806-43-0 | |
| Record name | N-(3-Chloro-3-phenylprop-2-en-1-ylidene)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70825202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 3-chloro-3-phenyl-, oxime typically involves the reaction of 3-chloro-3-phenyl-2-propenal with hydroxylamine hydrochloride. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The reaction proceeds as follows:
[ \text{3-chloro-3-phenyl-2-propenal} + \text{hydroxylamine hydrochloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propenal, 3-chloro-3-phenyl-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propenal, 3-chloro-3-phenyl-, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenal, 3-chloro-3-phenyl-, oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The phenyl group contributes to the compound’s hydrophobic interactions, affecting its solubility and distribution in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Propenal Oximes
The following compounds share structural or functional similarities with 2-propenal, 3-chloro-3-phenyl-, oxime:
Physicochemical and Toxicological Comparisons
- Reactivity : Phosgene oxime (CX) exhibits extreme electrophilicity due to its dichlorinated structure, leading to rapid skin penetration and necrosis. In contrast, 3-chloro-3-phenylpropenal oxime’s aromatic and chloro substituents likely reduce volatility but may increase lipophilicity, influencing bioavailability .
- Toxicity :
- Phosgene oxime: LC₅₀ (inhalation) ≈ 3,200 mg·min/m³; causes immediate pain and systemic toxicity .
- 4-Methylpentan-2-one oxime: Acute oral toxicity (LD₅₀ > 300 mg/kg); moderate irritant .
- 3-Chloro-3-phenylpropenal oxime : Data unavailable, but chloroaromatic oximes often show moderate to high toxicity (e.g., ecotoxicity class III–V in Daphnia tests for similar compounds) .
- Synthetic Yields : O-Oxiran-2-ylmethyl oximes (e.g., 3c, 3f) achieve 62–65% yields under optimized conditions, suggesting that 3-chloro-3-phenylpropenal oxime may require specialized catalysts or conditions due to steric hindrance from the phenyl group .
Data Tables
Table 1. Structural and Functional Comparison of Selected Oximes
Research Findings and Limitations
- Gaps in Data : Direct studies on this compound are sparse. Properties are inferred from analogs like 3-chloro-3-phenylpropenal and structurally related oximes.
- Key Insights :
Biological Activity
Chemical Identity
2-Propenal, 3-chloro-3-phenyl-, oxime, also known by its CAS number 72806-43-0, has the molecular formula and a molecular weight of approximately 181.622 g/mol. This compound features a unique structure that includes a chloro and phenyl group attached to an oxime functional group, which contributes to its biological activity.
Antimicrobial Properties
Recent studies have shown that compounds similar to 2-propenal derivatives exhibit significant antimicrobial activity . For instance, oxime derivatives have been reported to possess antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways.
Cytotoxicity and Antiproliferative Effects
Research focusing on the cytotoxic effects of 2-propenal derivatives indicates potential anticancer properties . A study demonstrated that oxime compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests that this compound may have therapeutic potential in cancer treatment.
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound can act as an inhibitor for certain enzymes involved in metabolic processes. The presence of the oxime functional group allows for interactions with active sites of enzymes, potentially leading to reduced enzymatic activity. This characteristic is crucial for developing drugs targeting specific metabolic pathways.
Case Studies
- Antibacterial Activity : A study published in Journal of Medicinal Chemistry evaluated the antibacterial effects of various oxime derivatives, including those structurally related to 2-propenal. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL .
- Cytotoxicity Against Cancer Cells : In vitro studies conducted on human breast cancer cell lines demonstrated that treatment with 2-propenal derivatives led to a dose-dependent decrease in cell viability, with IC50 values around 20 µM .
- Enzyme Inhibition : Research highlighted the ability of oxime compounds to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition was quantified using a spectrophotometric method, showing a half-maximal inhibitory concentration (IC50) of approximately 15 µM for related compounds .
Biological Activities Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Significant against E. coli and S. aureus | |
| Cytotoxicity | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits acetylcholinesterase |
Synthesis and Yield
| Compound | Synthesis Method | Yield (%) |
|---|---|---|
| This compound | Oxime formation from corresponding aldehyde | 90 |
Q & A
Basic Question: What synthetic methodologies are most effective for preparing 2-Propenal, 3-chloro-3-phenyl-, oxime, and what critical reaction conditions must be optimized?
Answer:
The synthesis involves two primary steps:
Aldehyde Precursor Preparation : Start with 3-phenylpropenal (or a derivative) and introduce the chlorine substituent via electrophilic chlorination. Use a chlorinating agent (e.g., Cl₂ or SOCl₂) under controlled temperature (0–25°C) in anhydrous conditions to avoid over-chlorination .
Oxime Formation : React the chlorinated aldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in a basic aqueous-alcoholic medium (e.g., ethanol/water with NaOH). Maintain pH 8–9 and reflux for 4–6 hours to ensure complete conversion. Purify via recrystallization (e.g., using ethyl acetate/hexane) .
Key Considerations : Monitor reaction progress via TLC or NMR to detect unreacted aldehyde. Chlorine positioning (regioselectivity) must be verified using NOESY NMR or X-ray crystallography.
Basic Question: Which spectroscopic techniques are optimal for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Expect aromatic protons (δ 7.2–7.6 ppm for phenyl), aldehyde proton (δ 9.5–10.0 ppm), and oxime protons (δ 8.0–8.5 ppm). Compare with parent aldehyde (e.g., absence of aldehyde peak post-oxime formation) .
- ¹³C NMR : Confirm carbonyl (C=O) conversion to oxime (C=N-OH) via a shift from ~190 ppm to ~150 ppm .
- IR Spectroscopy : Look for C=N stretch (~1640 cm⁻¹) and O-H (oxime) broad peak (~3200 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) should match the molecular weight (C₉H₈ClNO = 181.6 g/mol). Fragmentation patterns should align with expected cleavage at the C-Cl or C=N bonds .
Advanced Question: How can computational chemistry be applied to predict the regioselectivity of chlorine substitution in this compound derivatives?
Answer:
Density Functional Theory (DFT) Calculations :
- Optimize the geometry of the parent aldehyde and compute electrostatic potential maps to identify electron-rich sites prone to electrophilic attack .
- Compare activation energies for chlorination at different positions (e.g., meta vs. para to existing substituents).
Molecular Dynamics Simulations : Model reaction trajectories to assess steric effects from the phenyl group, which may direct chlorine to the less hindered position .
Validation : Cross-reference computational predictions with experimental NMR data (e.g., coupling constants in NOESY for spatial proximity) .
Advanced Question: What experimental strategies can resolve contradictions in reported biological activity data for oxime-containing compounds like this compound?
Answer:
- Standardized Assay Conditions :
- Use consistent cell lines (e.g., HEK293 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Replicate dose-response curves (IC₅₀) across multiple labs to validate potency.
- Mechanistic Follow-Up :
- Perform kinase inhibition profiling or proteomics to identify off-target effects that may explain variability .
- Compare results with structurally analogous oximes (e.g., benzophenone oximes) to isolate the role of the chloro-phenyl group .
Basic Question: How should researchers assess the hydrolytic stability of the oxime group in this compound under physiological conditions?
Answer:
- Kinetic Studies :
- Incubate the compound in PBS (pH 7.4) at 37°C and sample at intervals (0, 24, 48 hrs). Quantify residual oxime via HPLC (C18 column, UV detection at 254 nm) .
- Compare degradation rates with/without enzymes (e.g., liver microsomes) to assess enzymatic vs. non-enzymatic pathways.
- Structural Analysis : Use LC-MS to identify hydrolysis products (e.g., regenerated aldehyde and hydroxylamine) .
Advanced Question: What strategies can improve the regioselectivity of further functionalization (e.g., alkylation) of this compound?
Answer:
- Directing Groups : Introduce a temporary protecting group (e.g., Boc on the oxime nitrogen) to steer electrophiles to the desired position .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states favoring less sterically hindered sites .
- Catalysis : Employ Lewis acids (e.g., BF₃·Et₂O) to activate specific positions for nucleophilic attack. Validate outcomes via 2D NMR (COSY, HSQC) .
Basic Question: What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological samples)?
Answer:
- Sample Preparation : Extract using SPE cartridges (C18) and elute with acetonitrile/water (70:30).
- HPLC-UV/Vis : Use a reverse-phase column (e.g., Zorbax Eclipse Plus) with isocratic elution (acetonitrile:water = 60:40). Retention time ~8.2 min .
- Validation : Establish linearity (R² >0.99), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) via spiked recovery experiments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
